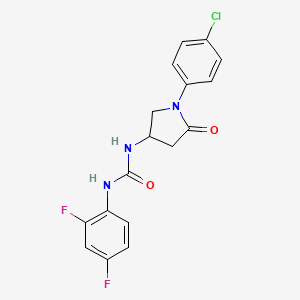
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has chlorophenyl and difluorophenyl groups, which are aromatic rings with halogen substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, followed by the introduction of the phenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, along with the chlorophenyl and difluorophenyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the central ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring and the halogen substituents on the phenyl rings . The carbonyl group in the pyrrolidinone ring could potentially undergo reactions with nucleophiles, while the halogen substituents could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . For example, the presence of the polar carbonyl group and the halogen substituents could influence its solubility, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
A study by Shkir et al. (2018) investigated the electronic and optical properties of a novel chalcone derivative, which shares a structural similarity with 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea. The research focused on its potential applications in nonlinear optics, revealing that it possesses superior properties suitable for optoelectronic device fabrication.
Crystal Structure and DFT Study
The crystal structure of a related compound was analyzed by Sun et al. (2022). This study provided insights into the molecular configuration and intermolecular interactions, which are crucial for understanding the properties and potential applications of such compounds in scientific research.
Anticancer Properties
A research by Feng et al. (2020) evaluated the antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, finding significant effects against various cancer cell lines. This indicates potential applications of these compounds in developing new anticancer agents.
Molecular Structure and Vibrational Spectra
An investigation into the molecular structure and vibrational spectra of a similar compound was conducted by Rahmani et al. (2018). The study provides an understanding of the molecular behavior and potential applications in material science.
Synthesis and Biological Activity
Research on the synthesis and biological activity of related urea derivatives was explored by Ling et al. (2008). This study contributes to the knowledge of how these compounds can be synthesized and their potential applications in biology and medicine.
Inhibition of Chitin Synthesis
A study by Deul et al. (1978) discussed the insecticidal effect of related compounds, focusing on their ability to inhibit chitin synthesis in insects. This research is significant for understanding the potential use of these compounds in pest control.
Nootropic Agents
Valenta et al. (1994) Valenta et al. (1994) synthesized and tested compounds for nootropic activity, which are related to the chemical structure . This suggests potential applications in cognitive enhancement or treatment of cognitive disorders.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-6-3-11(19)7-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVQWNJWDWLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


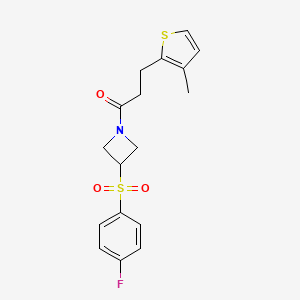
![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)

![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)
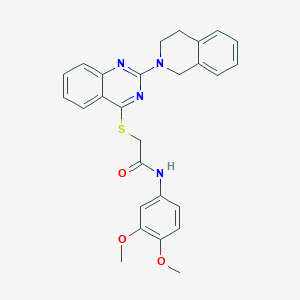
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
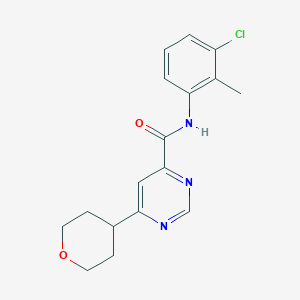
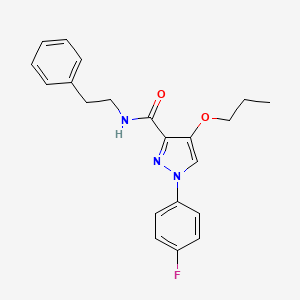
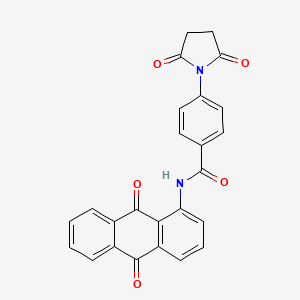
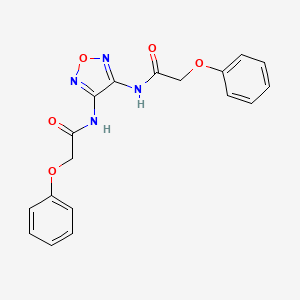
![2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2637749.png)
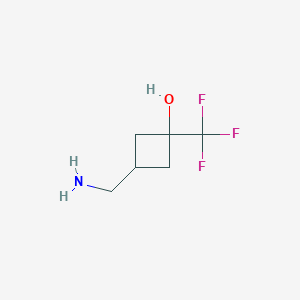
![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)